molecular formula C13H19NO3 B2789768 6-(Benzyloxy)-L-norleucine CAS No. 625845-34-3

6-(Benzyloxy)-L-norleucine

Cat. No.: B2789768
CAS No.: 625845-34-3
M. Wt: 237.299
InChI Key: RPGCAWCHHYWJIF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Unnatural Amino acids in Protease Substrate and Inhibitor Design

Proteases are a class of enzymes that catalyze the breakdown of proteins and are pivotal in a vast array of physiological and pathological processes. The design of synthetic substrates and inhibitors for proteases is a cornerstone of drug discovery and diagnostics. The incorporation of unnatural amino acids into peptide sequences allows for a more detailed exploration of the chemical space within a protease's active site. caltech.edu This approach can lead to the identification of substrates with enhanced sensitivity and selectivity, as well as inhibitors with increased potency and metabolic stability. nih.gov

The use of unnatural amino acids provides several advantages:

Enhanced Specificity: By introducing side chains not found in nature, it is possible to design peptides that are recognized by a specific protease while avoiding off-target interactions. nih.gov

Increased Stability: The peptide bonds involving unnatural amino acids can be more resistant to cleavage by endogenous proteases, leading to a longer biological half-life. nih.gov

Probing Enzyme-Substrate Interactions: The systematic variation of side-chain properties (e.g., size, hydrophobicity, charge) through the incorporation of unnatural amino acids can provide detailed insights into the binding preferences of a protease's active site. nih.gov

Significance of 6-(Benzyloxy)-L-norleucine as a Specialized Research Building Block

This compound is an unnatural amino acid that has garnered attention as a specialized building block in the synthesis of bioactive peptides. achemblock.com Its structure features a norleucine backbone, which is an isomer of leucine (B10760876) with a linear four-carbon side chain, and a benzyloxy group protecting a terminal hydroxyl function. This benzyloxy group is a key feature, offering both steric bulk and the potential for specific interactions within an enzyme's active site.

A notable example of its application is in the study of coagulation pathway proteases. In a 2022 study investigating the substrate specificity of activated protein C, thrombin, and factor Xa, it was found that bulky amino acid residues with a benzyl (B1604629) group were well and selectively recognized. rsc.org Specifically, 6-benzyloxy-L-norleucine (referred to as L-Nle(O-Bzl) in the study) was well recognized, with a relative activity of 73%. rsc.org This finding underscores the significance of the benzyloxy moiety in mediating interactions with these important proteases and highlights the value of this compound as a tool for designing selective substrates or inhibitors for these enzymes.

The benzyl group can be strategically employed as a protecting group for a hydroxyl functionality on the side chain. This protection is crucial during peptide synthesis and can be removed in a subsequent step to reveal the free hydroxyl group, which can then participate in further chemical modifications or interactions. google.com

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2S)-2-amino-6-(benzyloxy)hexanoic acid achemblock.com
Molecular Formula C13H19NO3 achemblock.com
Molecular Weight 237.3 g/mol achemblock.com
CAS Number 625845-34-3 achemblock.com
Purity Typically ≥95% achemblock.com

Research Application Data

Enzyme Target(s)Research ContextKey FindingReported Relative ActivitySource
Activated Protein C, Thrombin, Factor XaSubstrate specificity profiling6-Benzyloxy-L-norleucine is well and selectively recognized.73% rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGCAWCHHYWJIF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Integration Strategies for 6 Benzyloxy L Norleucine and Its Derivatives

Incorporation into Peptidic Constructs

The integration of 6-(benzyloxy)-L-norleucine into peptides is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This requires the amino acid to be appropriately protected for compatibility with standard synthesis cycles.

For use in the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy, the α-amino group of this compound must be protected with an Fmoc group. The resulting building block, Fmoc-6-(benzyloxy)-L-norleucine, can be incorporated using standard automated or manual protocols.

The benzyl (B1604629) ether on the side chain is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc deprotection, making it fully compatible with this strategy. peptide.comnih.gov The integration follows a repetitive cycle:

SPPS StepReagent/SolventDurationFunction
1. Swelling DMF (Dimethylformamide)30 minPrepares the solid support resin for synthesis.
2. Fmoc Deprotection 20% Piperidine in DMF2 x 10 minRemoves the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.
3. Washing DMF, DCM (Dichloromethane)5 x 1 minRemoves excess piperidine and byproducts.
4. Coupling Fmoc-6-(benzyloxy)-L-norleucine, Activator (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF1-2 hoursActivates the carboxyl group of the incoming amino acid and couples it to the N-terminal amine of the resin-bound peptide.
5. Washing DMF, DCM5 x 1 minRemoves excess reagents and byproducts.
6. Repeat --The cycle is repeated with the next amino acid in the sequence.

Upon completion of the peptide assembly, the final cleavage from the resin and removal of other acid-labile side-chain protecting groups (like Boc, tBu, Trt) is typically achieved with a cocktail based on trifluoroacetic acid (TFA). The benzyl ether of the norleucine side chain is largely stable to TFA but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or more commonly, by catalytic hydrogenation. nih.govacs.orgpeptide.com

The benzyloxy group serves as a stable protecting group for a primary alcohol functionality. Its primary post-synthetic modification is its removal to unmask the hydroxyl group, converting the residue into 6-hydroxy-L-norleucine.

Deprotection via Catalytic Hydrogenation: The most common and mildest method for removing the benzyl ether is catalytic transfer hydrogenation. mdma.chacs.org

Procedure: The purified, resin-cleaved peptide containing the this compound residue is dissolved in a suitable solvent (e.g., formic acid, which is a good solvent for many peptides and also serves as the hydrogen donor). A palladium catalyst, such as 10% palladium on carbon (Pd/C), is added, and the reaction is stirred at room temperature. mdma.ch

Outcome: This reaction selectively cleaves the benzyl ether, releasing toluene (B28343) and leaving a free hydroxyl group on the peptide side chain. The peptide backbone and most other functional groups remain unaffected.

Further Functionalization: Once the 6-hydroxy-L-norleucine residue is exposed, it provides a reactive handle for further site-specific modifications:

Esterification: The hydroxyl group can be acylated with various carboxylic acids to attach labels, drugs, or other moieties.

Etherification: Further alkylation can introduce different functionalities.

Pegylation: The hydroxyl group can serve as an attachment point for polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the peptide. beilstein-journals.org

This two-step process—incorporation of the benzyloxy-protected amino acid followed by post-synthetic deprotection and modification—is a powerful strategy for producing uniquely functionalized peptides.

Design Principles for this compound Analogues and Derivatives

The unique structure of this compound allows it to be used for several strategic purposes in peptide design and in the creation of analogues for structure-activity relationship (SAR) studies. nih.gov

Design PrincipleStructural FeaturePotential Application or Outcome
Methionine Isostere The linear, flexible, and hydrophobic six-carbon side chain mimics that of methionine.Replacement of oxidation-prone methionine residues to enhance peptide stability and shelf-life while often retaining biological activity. lifetein.comthermofisher.com
Conformational Probe The bulky and somewhat rigid benzyloxy group at the terminus of a flexible alkyl chain.Studying the impact of side-chain bulk and conformation on peptide secondary structure (e.g., α-helix or β-sheet formation) and receptor binding. jst.go.jp
Hydrophobicity Modulation The combination of a hydrophobic alkyl chain and an aromatic benzyl group.Fine-tuning the overall hydrophobicity of a peptide to improve membrane interaction or solubility characteristics.
Latent Functional Site The benzyl ether acts as a stable protecting group for a primary alcohol.Introduction of a site for specific post-synthetic modification (e.g., glycosylation, phosphorylation mimicry, or conjugation) after deprotection.
SAR Studies The benzyl group can be easily modified (e.g., with electron-donating or -withdrawing groups on the phenyl ring).Systematically probing electronic and steric requirements at that position in a peptide ligand to optimize binding affinity and activity. mdpi.commdpi.com

By creating derivatives—for example, by using substituted benzyl ethers (e.g., 4-methoxybenzyl, 4-nitrobenzyl) or by altering the length of the alkyl chain—researchers can systematically explore the chemical space around a specific residue position within a bioactive peptide. This rational design approach is crucial for optimizing peptide-based drug candidates. americanpharmaceuticalreview.com

Elucidation of Enzyme Substrate Specificity and Active Site Architecture Using 6 Benzyloxy L Norleucine

Mapping Protease Binding Pockets and Subsite Preferences

The accommodation of amino acid side chains in the binding pockets (subsites) of proteases is a primary determinant of their substrate specificity. The extended and terminated benzyloxy side chain of 6-(benzyloxy)-L-norleucine makes it a valuable probe for assessing the steric and hydrophobic limits of these subsites.

Kinetic Characterization of Enzyme-Substrate Interactions

Quantitative kinetic analysis is crucial for understanding the impact of substrate structure on enzyme function. The use of this compound in kinetic studies allows for the precise determination of how active site interactions involving this residue contribute to substrate binding and turnover.

The catalytic efficiency of a protease for a given substrate is best described by the specificity constant, k_cat/K_M. By synthesizing peptide substrates with this compound at various positions (P1, P2, etc.) and measuring the k_cat and K_M values for their cleavage by enzymes like Granzyme B or Thrombin, researchers can quantify the contribution of this residue to substrate recognition. A lower k_cat/K_M value for a substrate containing this compound compared to a substrate with a smaller, canonical amino acid would indicate a less favorable interaction within the active site.

Table 1: Illustrative Kinetic Parameters for Protease Activity on a Substrate Containing this compound (Note: The following data is hypothetical and for illustrative purposes due to the lack of specific experimental values in the searched literature.)

EnzymeSubstrate (P2 position)k_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)
Granzyme BAc-IETD-pNA101001.0 x 10⁵
Granzyme BAc-IE(6-OBn-Nle)D-pNA12005.0 x 10³
Factor XaBoc-IEGR-pNA150503.0 x 10⁶
Factor XaBoc-I(6-OBn-Nle)GR-pNA51503.3 x 10⁴

Table 2: Hypothetical Second-Order Rate Constants for Irreversible Inhibition of Elastase (Note: The following data is hypothetical and for illustrative purposes due to the lack of specific experimental values in the searched literature.)

InhibitorTarget Enzymek_obs/[I] (M⁻¹s⁻¹)
Inhibitor A (with Val at P2)Human Neutrophil Elastase1.5 x 10⁵
Inhibitor B (with 6-OBn-Nle at P2)Human Neutrophil Elastase2.0 x 10³

Development and Application of Activity Based Probes Abps and Selective Chemical Inhibitors

Rational Design of Activity-Based Probes

The design of effective ABPs is a multi-step process involving the careful selection and integration of key chemical moieties.

For serine proteases, diphenyl phosphonate (B1237965) is a commonly employed electrophilic warhead. This group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The phosphorus atom is attacked by the active site serine, leading to the formation of a stable, covalent phosphonyl-enzyme adduct and the displacement of a phenoxy group. The specificity of the probe is largely determined by the amino acid or peptide component, which directs the warhead to the active site of the target protease. While this is a general principle, there is no specific data on the attachment of a diphenyl phosphonate warhead to a 6-(Benzyloxy)-L-norleucine scaffold.

Reporter tags are essential for the detection and visualization of probe-labeled enzymes. Common tags include:

Fluorophores: Such as fluorescein (B123965) or rhodamine, which allow for detection by fluorescence scanning of gels or fluorescence microscopy.

Biotin (B1667282): An affinity tag that allows for the enrichment of labeled proteins using streptavidin-coated beads, followed by identification via mass spectrometry.

These tags are typically attached to the recognition element via a linker, which is designed to be chemically stable and not interfere with the probe's interaction with the target enzyme. The specific integration of these tags with this compound has not been described in the literature.

Profiling Protease Activity in Complex Biological Samples

ABPs are powerful tools for studying enzyme activity directly within a complex biological environment.

In a typical workflow, a biological sample, such as a cell lysate, is incubated with an ABP. The probe covalently labels the active members of the targeted enzyme class. The labeled proteins can then be separated by SDS-PAGE and visualized by in-gel fluorescence scanning (for fluorescently tagged probes) or by western blot analysis (for biotin-tagged probes). This allows for the assessment of the activity of specific enzymes under different physiological or pathological conditions.

ABPs can also be applied to tissue homogenates or intact tissue sections to profile protease activity. This ex vivo analysis can provide valuable information about the spatial distribution and activity levels of enzymes in different tissue microenvironments. However, no studies have been published detailing the use of this compound-based probes for this purpose.

Mechanistic Studies of Covalent Inhibition

The formation of a covalent bond between an ABP and its target enzyme is the basis of its function as an inhibitor and a profiling tool. For a diphenyl phosphonate-based probe targeting a serine protease, the mechanism involves the nucleophilic attack of the active site serine on the phosphorus center. This results in an irreversible inhibition of the enzyme, as the active site is permanently blocked. The kinetics and mechanism of this inhibition can be studied using various biochemical assays, but such studies have not been performed for inhibitors derived from this compound.

Investigation of Covalent Adduct Formation and Active Site Engagement

Information not available in the searched scientific literature.

Analysis of Inhibition Reversibility and Specificity

Information not available in the searched scientific literature.

Advanced Chemical Biology Applications and Translational Research Tools

Engineering Protease-Activated Conditional Systems for Research Applications

The conditional activation of therapeutic or diagnostic agents within a specific microenvironment, such as a tumor, is a paramount goal in chemical biology. 6-(Benzyloxy)-L-norleucine can be strategically incorporated into the design of such systems, particularly those activated by proteases that are often dysregulated in disease states.

Design of Cleavable Linkers Incorporating this compound for Conditional Activation

The design of linkers that are stable in circulation but susceptible to cleavage by specific enzymes at a target site is crucial for the development of conditionally activated systems. While specific studies detailing the use of this compound in this context are not widely available, its structure lends itself to incorporation into peptide-based linkers. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which, upon cleavage of an adjacent peptide bond by a protease, could initiate a self-immolative cascade leading to the release of a payload. The long alkyl chain of the norleucine backbone can also influence the linker's hydrophobicity and interaction with the protease's active site.

Linker ComponentPotential Role in Conditional Activation
L-norleucine backboneProvides a peptidic linkage for protease recognition and cleavage.
Benzyloxy groupActs as a stable protecting group for a terminal hydroxyl.
Cleavage-induced rearrangementPotential for 1,6-elimination or other self-immolative mechanisms upon deprotection.

Strategies for Proximity-Enabled Reactivity in Enzyme-Targeting Constructs

Proximity-enabled reactivity is a powerful strategy where two reactive entities are brought into close proximity by a targeting molecule, leading to a specific chemical reaction. In the context of enzyme-targeting constructs, a molecule containing this compound could be designed to bind to a target enzyme. Upon binding, a reactive group appended to the construct could be positioned to react with a nearby residue on the enzyme, leading to its modification or inhibition. The benzyloxy group could be functionalized with a reactive moiety or a catalyst to facilitate this proximity-induced reaction.

Applications in Proteomic Profiling and Enzyme Discovery

Identifying the protein targets of small molecules is a critical step in drug discovery and chemical biology. This compound can be incorporated into chemical probes designed for proteomic profiling and the discovery of novel enzymes.

Affinity Purification and Enrichment of Target Proteases from Complex Proteomes

Affinity-based protein profiling (ABPP) is a widely used technique to identify enzyme activities in complex biological samples. A chemical probe based on the this compound scaffold could be synthesized to include a reactive "warhead" that covalently binds to the active site of a target protease and a reporter tag, such as biotin (B1667282), for enrichment. The benzyloxy group could be modified to fine-tune the probe's selectivity or to incorporate the reporter tag. After incubation with a proteome, the probe-labeled proteins can be enriched using affinity purification, for example, with streptavidin beads if a biotin tag is used.

Probe ComponentFunction
This compound ScaffoldProvides the core structure for probe design.
Reactive "Warhead"Covalently modifies the target enzyme.
Reporter Tag (e.g., Biotin)Enables affinity purification and enrichment.

Mass Spectrometry-Based Proteomics for Target Identification and Validation

Following affinity purification, the enriched proteins are typically identified and validated using mass spectrometry (MS)-based proteomics. The proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is searched against protein databases to identify the proteins that were captured by the this compound-based probe. Quantitative proteomic strategies can be employed to compare the abundance of captured proteins between different experimental conditions, providing insights into the probe's selectivity and the regulation of the target enzymes.

Utilization as a Scaffold for Rational Drug Design and Optimization of Chemical Biology Tools

The unique chemical structure of this compound makes it an attractive scaffold for the rational design of enzyme inhibitors and other chemical biology tools. The benzyloxy group offers a handle for synthetic modification, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of derivatives of this compound can provide valuable information for the design of more effective and specific molecules. For instance, modifying the benzyl (B1604629) group or the norleucine backbone can influence the molecule's interaction with the target protein's binding pocket.

Structural ModificationPotential Impact on Activity
Substitution on the benzyl ringModulate binding affinity and selectivity.
Alteration of the norleucine chain lengthOptimize fit within the enzyme's active site.
Replacement of the benzyloxy groupIntroduce alternative functionalities or reporter groups.

Future Research Directions and Emerging Paradigms for 6 Benzyloxy L Norleucine

Expansion of Utility Across Underexplored Protease Families and Biological Pathways

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for developing potent and selective protease inhibitors. mdpi.comnih.gov These novel building blocks can confer resistance to proteolytic degradation and allow for the exploration of unique binding interactions within an enzyme's active site. 6-(Benzyloxy)-L-norleucine is a prime candidate for this approach, with its potential to probe the substrate specificity of underexplored protease families.

Future research could focus on systematically incorporating this compound into known peptide substrates for various proteases. The benzyloxy group can serve as a bulky hydrophobic probe to map the S4-S6 pockets of proteases, which are often less conserved and can be targeted for achieving inhibitor selectivity. For instance, its utility could be explored in targeting matrix metalloproteinases (MMPs) or ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) proteases, where the distal subsites are crucial for substrate recognition.

Furthermore, peptides containing this compound could be used to investigate biological pathways where protease activity is not fully characterized. By creating libraries of substrates with this ncAA at various positions, researchers could identify novel protease-substrate interactions and elucidate the roles of specific proteases in complex signaling cascades.

Table 1: Hypothetical Specificity Profiling of a Novel Cysteine Protease with a this compound-Containing Peptide Library

Peptide Sequence (P4-P1) Relative Cleavage Efficiency (%)
Ac-Leu-Leu-Val-Arg-AMC 100
Ac-Bnl -Leu-Val-Arg-AMC 150
Ac-Leu-Bnl -Val-Arg-AMC 25
Ac-Leu-Leu-Bnl -Arg-AMC 5
Ac-Leu-Leu-Val-Bnl -AMC <1

Bnl represents this compound. This table illustrates how the placement of Bnl could reveal a preference for a large hydrophobic residue in the P4 pocket of a hypothetical protease.

Integration into Novel Bioanalytical and Diagnostic Platforms

Unnatural amino acids (UAAs) are increasingly being leveraged to create advanced bioanalytical tools and diagnostic agents. biosynth.com The unique chemical functionalities of UAAs can be used for site-specific labeling of proteins, enabling the development of highly sensitive and specific biosensors and imaging agents. biosynth.com this compound offers a distinct chemical handle that can be exploited for such applications.

The benzyl (B1604629) ether linkage in this compound could potentially be cleaved under specific chemical or enzymatic conditions, allowing for the development of activatable probes. For example, a peptide-based probe could be designed where a fluorophore and a quencher are brought into proximity by the presence of the benzyloxy group. Cleavage of this group by a specific enzyme would lead to a conformational change and a detectable fluorescent signal.

Moreover, the benzyloxy group can be modified to include reporter tags, such as radioisotopes for PET imaging or biotin (B1667282) for affinity purification, without significantly altering the peptide's backbone structure. biosynth.com This would allow for the creation of targeted diagnostic agents that can visualize specific enzymatic activities or protein-protein interactions in living systems. nih.gov

Table 2: Potential Bioanalytical Applications of this compound Derivatives

Derivative Application Detection Principle
Peptide-Bnl (4-azido)-... Protein labeling and imaging Click chemistry with a fluorescent alkyne probe
...-Bnl (FRET donor)-...-Lys(FRET acceptor)-... Enzyme activity sensor Förster Resonance Energy Transfer upon cleavage
Bnl (NOTA)-Peptide PET imaging of target receptor Chelation of a positron-emitting radionuclide

This table outlines prospective derivatives of this compound and their integration into modern bioanalytical platforms.

Advancements in High-Throughput Screening and Combinatorial Chemistry of Derivatives

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the synthesis and screening of vast libraries of compounds to identify novel bioactive molecules. americanpeptidesociety.org this compound can serve as a versatile building block in the creation of diverse peptide and peptidomimetic libraries. biosyn.com The split-mix synthesis approach, a common method for generating one-bead-one-compound libraries, could be employed to incorporate this compound at various positions within a peptide sequence. americanpeptidesociety.org

Furthermore, the benzyloxy group itself can be a point of diversification. By synthesizing a range of analogues with different substituents on the phenyl ring (e.g., halogens, nitro groups, or methoxy (B1213986) groups), a secondary layer of chemical diversity can be introduced. High-throughput screening of these libraries against specific biological targets, such as G-protein coupled receptors or protein-protein interfaces, could lead to the discovery of novel lead compounds. nih.gov

The development of encoded library technologies (ELTs) offers another avenue for leveraging this compound. By tagging each unique compound with a DNA barcode, researchers can screen massive libraries against a target protein and identify hits through DNA sequencing. The incorporation of novel building blocks like this compound into ELTs would significantly expand the chemical space available for drug discovery.

Leveraging Computational Biology and Artificial Intelligence for Predictive Design and Optimization of this compound Analogues

The fields of computational biology and artificial intelligence (AI) are revolutionizing drug design by enabling the in silico prediction of molecular properties and interactions. nih.govbiorxiv.org These approaches can be harnessed to accelerate the design and optimization of peptides and small molecules containing this compound.

Structure-based design algorithms can be used to model the binding of this compound-containing peptides to their target proteins. nih.gov By visualizing the interactions at an atomic level, researchers can make rational modifications to the peptide sequence or the benzyloxy group to improve binding affinity and selectivity. Molecular dynamics simulations can further be employed to assess the conformational stability of these designed analogues.

Generative AI models are emerging as powerful tools for de novo drug design. biorxiv.org By training these models on large datasets of known bioactive molecules, it is possible to generate novel chemical structures with desired properties. A generative model could be tasked with designing analogues of this compound that are optimized for a specific target, potentially leading to the discovery of highly potent and novel therapeutic candidates. Machine learning models can also predict key pharmacological properties, such as bioavailability and metabolic stability, guiding the selection of the most promising candidates for synthesis and experimental validation. prismbiolab.com

Table 3: In Silico Workflow for the Design of this compound-Based Inhibitors

Step Computational Tool/Method Objective
1. Target Identification Protein Data Bank (PDB) analysis Identify a suitable binding pocket for the benzyloxy moiety
2. Initial Docking Molecular docking software (e.g., AutoDock, Glide) Predict the binding mode of a lead peptide containing Bnl
3. Analogue Generation Generative AI models, virtual libraries Create a diverse set of Bnl analogues with modified side chains
4. Binding Affinity Prediction Free energy perturbation (FEP), machine learning models Rank analogues based on predicted binding affinity
5. ADMET Prediction QSAR models, AI-based predictors Filter candidates based on predicted pharmacokinetic properties

This table provides a representative workflow for the computational design and optimization of molecules incorporating this compound.

Q & A

Q. How is 6-(Benzyloxy)-L-norleucine synthesized in laboratory settings?

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm stereochemistry and substitution patterns .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS to verify molecular weight (expected [M+H]⁺ = 262.3) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Example GC-MS Parameters:

ColumnTemperature ProgramDetectionSource
DB-5MS50°C (2 min) → 300°C (10°C/min)Electron Ionization

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, adopt precautions from analogous amino acid derivatives:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to minimize inhalation of vapors/dust .
  • Storage: Keep in airtight containers at -20°C, away from oxidizers (e.g., peroxides) due to incompatibility risks .
  • Disposal: Follow EPA guidelines for organic waste; incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?

Methodological Answer: Challenges include steric hindrance from the benzyloxy group. Optimize by:

  • Activation Reagents: Use HATU or PyBOP instead of DCC for better coupling yields in solid-phase synthesis .
  • Solvent Selection: Dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility of hydrophobic intermediates .
  • Monitoring: Employ Kaiser test or LC-MS to track reaction completion and minimize racemization .

Critical Parameters:

FactorOptimal ConditionSource
Temperature0–4°C (slow addition) → RT
Coupling Time2–4 hours

Q. What are the challenges in detecting this compound derivatives in biological matrices, and how can they be addressed?

Methodological Answer: Challenges include low abundance and matrix interference. Solutions:

  • Sample Preparation: Solid-phase extraction (C18 cartridges) to isolate derivatives from proteins/lipids .
  • Derivatization: Use dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection in HPLC .
  • Advanced MS Techniques: MRM (multiple reaction monitoring) on triple-quadrupole MS for selective quantification .

Example HPLC Conditions:

ColumnMobile PhaseFlow RateDetectionSource
Zorbax SB-C180.1% formic acid in water/acetonitrile0.5 mL/minUV 254 nm

Q. How does the benzyloxy group influence the stability and reactivity of L-norleucine in aqueous versus organic solvents?

Methodological Answer: The benzyloxy group:

  • Enhances Hydrophobicity: Increases solubility in organic solvents (e.g., DCM, THF) but reduces aqueous stability; monitor hydrolysis via pH control (pH 6–7 optimal) .
  • Steric Effects: Slows enzymatic degradation (e.g., by proteases) compared to unmodified norleucine, making it useful for metabolic studies .
  • Oxidative Stability: Susceptible to cleavage under strong acidic conditions (e.g., HBr/AcOH); avoid prolonged exposure to light/oxidizers .

Stability Data:

ConditionHalf-LifeSource
Aqueous (pH 7.4, 25°C)~48 hours
Organic (DCM, 4°C)>1 month

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.